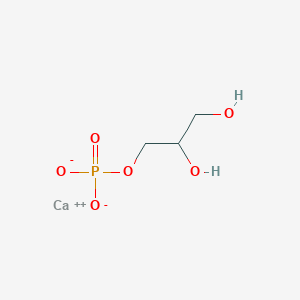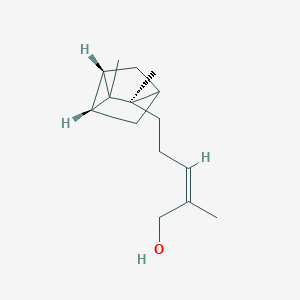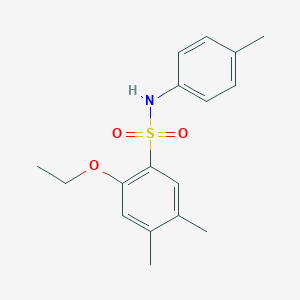
グリセロリン酸カルシウム
概要
説明
Calcium glycerophosphate is a calcium salt of glycerophosphoric acid. It appears as a white, fine, slightly hygroscopic powder. This compound is commonly used as a dietary supplement to provide calcium and phosphorus, essential minerals for various bodily functions. It is also an ingredient in dental products due to its cariostatic properties, which help prevent dental caries .
科学的研究の応用
Calcium glycerophosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Studied for its role in cellular metabolism and as a supplement in cell culture media.
Industry: Incorporated into animal feed additives to enhance calcium and phosphorus intake in livestock.
作用機序
Target of Action
Calcium glycerophosphate primarily targets the enamel of teeth and the urinary bladder . It is used in dental products to prevent dental caries and as a medication to treat low levels of phosphate or calcium . It is suggested that calcium glycerophosphate promotes plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral .
Mode of Action
Calcium glycerophosphate acts by increasing the acid-resistance of the enamel, enhancing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating calcium and phosphate levels . It also appears to reduce cellular inflammation in the urinary bladder and non-irritatively encourage cellular reproduction . This is possibly a result of the uniquely free calcium ion and/or the glycerophosphate moiety, working singly or together .
Biochemical Pathways
Glycerophosphate, a component of calcium glycerophosphate, can be synthesized by two different de novo pathways. The main de novo formation pathway in plant and animal tissues is the sequential acylation of glycerol-3-phosphate (Gro3P). In mammalian cells, glycerophosphate acyltransferases catalyze the first step in this synthesis .
Pharmacokinetics
The solubility of calcium glycerophosphate, which affects its bioavailability, is dependent on the pH of the environment . As pH increases, the solubility of calcium glycerophosphate also increases . Each salt produces a different ph in distilled water, affecting its solubility value .
Result of Action
The action of calcium glycerophosphate results in an anti-caries effect, increased acid-resistance of the enamel, increased enamel mineralization, modified plaque, and elevated calcium and phosphate levels . It also reduces cellular inflammation in the urinary bladder and encourages cellular reproduction .
Action Environment
The action of calcium glycerophosphate is influenced by environmental factors such as pH and the presence of other ions. The solubility of calcium glycerophosphate, which affects its bioavailability and efficacy, is dependent on the pH of the environment . The presence of other ions could also potentially affect the action of calcium glycerophosphate .
生化学分析
Biochemical Properties
Calcium glycerophosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main and only benefit of calcium glycerophosphate is that it provides absorbable calcium . Along with phosphorus, calcium is the main mineral in our bones and teeth . These two minerals form tight bonds in the bones and teeth to keep them strong .
Cellular Effects
Calcium glycerophosphate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a vital role in the release of all neurotransmitters, clotting the blood after an injury, contracting our muscles, and more .
Molecular Mechanism
Calcium glycerophosphate may act through a variety of mechanisms to produce an anti-caries effect . These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating Calcium and phosphate levels .
Temporal Effects in Laboratory Settings
The effects of calcium glycerophosphate over time in laboratory settings have been observed. It has been found that using inorganic phosphate instead of β-glycerophosphate has advantages in preserving transepithelial electrical resistance (TEER) and attenuating increases in mannitol flux rates during hypoxia or cytokine stimulation .
Dosage Effects in Animal Models
The effects of calcium glycerophosphate vary with different dosages in animal models
Metabolic Pathways
Calcium glycerophosphate is involved in several metabolic pathways. The mitochondrial Glycerophosphate dehydrogenase Complex oxidizes glycerophosphate to dihydroxyacetone phosphate and feeds electrons directly to ubiquinone .
準備方法
Synthetic Routes and Reaction Conditions: Calcium glycerophosphate can be synthesized by reacting calcium chloride with glycerophosphate in an aqueous solution. The reaction is typically carried out under stirring and heating conditions. The pH of the reaction mixture is controlled using glutamic acid. After the reaction is complete, the mixture undergoes solid-liquid separation while hot, followed by drying to obtain calcium glycerophosphate .
Industrial Production Methods: In industrial settings, calcium glycerophosphate is produced by combining glycerol, monocalcium phosphate, and phosphoric acid in an agitated reactor. A small amount of citric acid is added to facilitate the reaction. The mixture is then diluted, filtered, concentrated, precipitated, and dried to yield a high-calcium content product .
化学反応の分析
Types of Reactions: Calcium glycerophosphate primarily undergoes hydrolysis, where it dissociates into calcium ions and glycerophosphate. This dissociation is crucial for its absorption and bioavailability in the body .
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs in the digestive tract.
Buffering Reactions: In dental applications, calcium glycerophosphate acts as a pH buffer in plaque, interacting with acids produced by bacteria.
Major Products Formed:
Calcium Ions: Essential for various physiological functions, including bone formation and muscle contraction.
Glycerophosphate: Plays a role in metabolic pathways and cellular functions.
類似化合物との比較
Calcium Phosphate: Another calcium salt used for similar purposes, such as bone health and dental applications.
Calcium Carbonate: Commonly used as a calcium supplement but lacks the phosphate component.
Calcium Citrate: Known for its high bioavailability but does not provide phosphate.
Uniqueness of Calcium Glycerophosphate: Calcium glycerophosphate uniquely combines calcium and phosphate in a single compound, making it beneficial for both calcium and phosphate supplementation. Its buffering properties and role in dental health further distinguish it from other calcium salts .
特性
IUPAC Name |
calcium;2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIRHXNCFWGFJE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7CaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-03-4 (Parent) | |
| Record name | Calcium 1-glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40873179 | |
| Record name | Calcium 1-glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-95-4, 1336-00-1, 28917-82-0, 27214-00-2 | |
| Record name | Calcium 1-glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycerol phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium 1-glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium glycerol phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium 2,3-hydroxypropyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM 1-GLYCEROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q014U50XQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Calcium glycerophosphate (CaGP) in biological systems?
A1: CaGP acts as an inhibitor of intestinal alkaline phosphatase F3 [, ]. This enzyme is responsible for dephosphorylating sphingosine-1-phosphate (S1P), a key molecule involved in maintaining intestinal epithelial integrity. By inhibiting alkaline phosphatase, CaGP increases S1P concentrations, thus promoting intestinal integrity. [, ]
Q2: Can you explain the role of sphingosine-1-phosphate (S1P) in maintaining gut epithelial integrity?
A2: S1P is a signaling molecule that plays a crucial role in regulating cell survival, proliferation, migration, and barrier function in various tissues, including the gut epithelium. It exerts its effects by binding to specific receptors on cell surfaces, initiating downstream signaling pathways that strengthen tight junctions between epithelial cells, reducing permeability and maintaining gut barrier integrity. [, ]
Q3: How does Calcium glycerophosphate impact gut permeability in the context of hypoxia?
A3: Hypoxia, a condition of low oxygen supply, can disrupt gut epithelial integrity, leading to increased permeability. Studies using Caco-2 cell monolayers, a model of intestinal epithelial transport, have shown that CaGP can mitigate hypoxia-induced increases in transepithelial permeability. [, ] Even at low concentrations (1 μM), CaGP preserved transepithelial electrical resistance (TEER) and attenuated the increase in mannitol flux rates, indicating improved barrier function during hypoxia. [, ]
Q4: Beyond hypoxia, are there other conditions where Calcium glycerophosphate demonstrates a protective effect on gut permeability?
A4: Yes, research indicates that CaGP might offer protection against gut permeability increases caused by various factors, including:
- Cytokine Stimulation: CaGP reduced transepithelial electrical resistance (TEER) loss and mannitol flux increases induced by a mixture of cytokines (TNFα, ILβ, and IFNγ) in Caco-2 cell monolayers. [, ]
- α-Gliadin Peptide 31-55 Exposure: While less effective in preserving TEER, CaGP significantly attenuated the increase in mannitol flux induced by α-gliadin peptide 31-55, a gluten peptide fragment implicated in celiac disease, in Caco-2 cells. [, ] It also helped maintain E-cadherin protein levels, crucial for tight junction integrity. []
Q5: What is the molecular formula and weight of Calcium glycerophosphate?
A5: The molecular formula of Calcium glycerophosphate is C3H7CaO6P. It has a molecular weight of 210.14 g/mol. [, ]
Q6: Are there different forms of Calcium glycerophosphate?
A6: Yes, Calcium glycerophosphate can exist as different isomers, with α-Calcium glycerophosphate and β-Calcium glycerophosphate being the most relevant. These isomers differ in the configuration of the hydroxyl group at the second carbon atom of the glycerophosphate moiety. [, ]
Q7: What are the properties of different Calcium glycerophosphate hydrates?
A7: Research has shown that α-calcium glycerophosphate can exist as a dihydrate and a monohydrate. The dihydrate form is unstable in water, while the monohydrate shows stability. [] The differences in their physical behavior suggest that the choice of hydrate could be crucial depending on the intended application, particularly in aqueous solutions. []
Q8: How does Calcium glycerophosphate behave in parenteral nutrition solutions?
A8: Studies have demonstrated that Calcium glycerophosphate exhibits superior solubility compared to conventional mineral salts like calcium gluconate and potassium phosphates in parenteral nutrition solutions. [, ] This enhanced solubility is crucial for achieving therapeutic doses of calcium and phosphorus in low-birth-weight infants receiving total parenteral nutrition, potentially preventing bone undermineralization. []
Q9: Has Calcium glycerophosphate been investigated for its remineralization potential in dentistry?
A9: Yes, Calcium glycerophosphate is investigated for its role in oral health, particularly its potential to enhance remineralization of tooth enamel:
- Mouthrinses and Dentifrices: Studies suggest that fluoride mouth rinses containing CaGP demonstrate a remineralization effect on demineralized primary enamel in vitro. [, ] Similar effects are observed with low-fluoride dentifrices supplemented with CaGP. []
- Combination Therapies: Research shows that a calcium glycerophosphate/sodium monofluorophosphate system can provide a greater anti-caries effect compared to sodium monofluorophosphate alone, highlighting a synergistic effect. []
- Mechanism in Caries Prevention: While several mechanisms are proposed, elevating calcium levels in plaque is considered the most plausible explanation for the cariostatic effect of CaGP. []
Q10: What analytical techniques are commonly used to characterize and quantify Calcium glycerophosphate?
A10: Various analytical techniques are employed for studying CaGP:
- Ion Chromatography: This method allows for the simultaneous determination of Calcium glycerophosphate, particularly useful for analyzing complex matrices like toothpaste where interferences may be present. []
- Atomic Absorption and Emission Spectroscopy: These techniques are used to measure the concentration of specific elements, including calcium, in biological samples and formulations containing CaGP. [, ]
- Spectrophotometry: This method can assess the turbidity of solutions, providing insights into the solubility and precipitation behavior of CaGP under different conditions. []
- Light Microscopy: This technique allows for the visualization of crystal formation, providing valuable information on the solubility of CaGP in various solutions, such as parenteral nutrition formulations. []
- Laser Fluorescence: This method is employed to assess mineral density, particularly in dental studies evaluating the remineralization potential of CaGP on tooth enamel. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine](/img/structure/B228961.png)

![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Butyl[(4-methoxynaphthyl)sulfonyl]methylamine](/img/structure/B228971.png)
![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)


![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)



